2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
CAS No.: 339-58-2
Cat. No.: VC2090718
Molecular Formula: C9H9ClF3NO
Molecular Weight: 239.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339-58-2 |
|---|---|
| Molecular Formula | C9H9ClF3NO |
| Molecular Weight | 239.62 g/mol |
| IUPAC Name | 2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
| Standard InChI Key | APBKZMJARWKEJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl |
Introduction
Chemical Properties and Structure
Molecular Identification
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a well-characterized synthetic compound with specific molecular identifiers. The compound possesses a distinct chemical structure featuring a trifluoromethyl substituent on a phenyl ring, which contributes significantly to its chemical reactivity and biological properties.
| Parameter | Value |
|---|---|
| CAS Number | 339-58-2 |
| Molecular Formula | C9H9ClF3NO |
| Molecular Weight | 239.62 g/mol |
| IUPAC Name | 2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
| Standard InChIKey | APBKZMJARWKEJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl |
| PubChem Compound ID | 22281635 |
The molecular structure includes a phenyl ring with a trifluoromethyl group at the para position, an ethanone moiety with an amino group, and exists as a hydrochloride salt. This specific arrangement of atoms contributes to its unique physicochemical properties and potential biological activities.
Physical and Chemical Characteristics
The physical and chemical characteristics of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride make it suitable for various research applications. The compound is typically available with a high purity level of approximately 97%, ensuring reliability in research settings .
The presence of the trifluoromethyl group (-CF3) at the para position of the phenyl ring imparts specific characteristics to the compound:
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Enhanced lipophilicity, facilitating membrane penetration
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Increased metabolic stability compared to non-fluorinated analogs
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Altered electronic properties of the phenyl ring, influencing reactivity
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Specific binding interactions with biological targets
The compound is classified with the hazard code Xi, indicating it may cause irritation . Proper handling procedures should be followed when working with this compound in laboratory settings.
Synthesis Methods
Established Synthetic Pathways
The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride can be achieved through several well-established chemical reactions. These synthetic routes have been optimized to produce the compound with high purity and yield.
One of the primary methods for synthesizing this compound involves the Friedel-Crafts acylation reaction. This reaction typically proceeds as follows:
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A trifluoromethylbenzene derivative serves as the starting material
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Reaction with an appropriate acylating agent in the presence of a Lewis acid catalyst
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Subsequent introduction of the amino group through additional reaction steps
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Formation of the hydrochloride salt through treatment with hydrochloric acid
Alternative Synthetic Approaches
Another significant synthetic approach to obtain 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is the Mannich reaction. This reaction pathway involves:
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Condensation of an aromatic compound containing a trifluoromethyl group with formaldehyde and an amine
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Formation of the amino-ketone intermediate
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Conversion to the hydrochloride salt form
These synthetic methods provide researchers with reliable approaches to produce the compound for various research applications. The selection of the appropriate synthetic route depends on factors such as available starting materials, desired scale, and specific requirements for purity.
Research Applications
Chemical Applications
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride serves as a valuable building block in organic synthesis due to its unique structure and reactivity profile. The compound is primarily utilized in research and industrial settings for its potential applications in synthetic chemistry.
A significant application of this compound is as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialty chemicals. The amino group and ketone functionality provide sites for further chemical modifications, making this compound versatile in organic synthesis pathways.
The compound is categorized as part of the "Protein Degrader Building Blocks" product family, indicating its potential utility in the development of molecules designed to induce protein degradation . This application is particularly relevant in modern drug discovery efforts focused on targeted protein degradation as a therapeutic approach.
Comparative Analysis
Structural Analogs
To better understand the properties and potential applications of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, it is valuable to compare it with structurally related compounds. Several structural analogs exist with varying positions of the trifluoromethyl group or with different substituents:
The position of functional groups, particularly the trifluoromethyl and amino groups, can significantly influence the compound's reactivity, physical properties, and biological activities. These structural variations provide opportunities for comparative studies to elucidate structure-activity relationships.
Regulatory Classification
From a regulatory and commercial perspective, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is classified under specific harmonized system (HS) codes that reflect its chemical composition and potential applications:
HS Code: 2922399090 - This classification corresponds to "other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof" .
This classification has implications for international trade, taxation, and regulatory oversight:
The compound's commercial availability from established chemical suppliers facilitates its use in research settings, enabling investigations into its chemical reactivity and potential biological activities .
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